7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is known for its unique structural features, which include a benzene ring fused with an oxazine ring. The presence of a dimethylamino group and a methyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one typically involves the cyclization of suitable precursors. One common method is the reaction of 3-nitrochromone with 3-dimethylaminoaniline in the presence of trimethylsilyl chloride, which yields the desired benzoxazine derivative . The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects in antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
7-Dimethylamino-4-Hydroxycoumarin: Known for its enhanced fluorescence properties.
7-(Dimethylamino)-2-Fluorenesulfonate: Exhibits solvatochromic behavior and is used as a fluorescent probe.
Methylamino- and Dimethylaminoquinolines: These compounds share similar structural features and are studied for their medicinal properties.
Uniqueness
7-(Dimethylamino)-3-methyl-2H-1,4-benzoxazin-2-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields highlight its significance.
Properties
CAS No. |
92510-33-3 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
7-(dimethylamino)-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(14)15-10-6-8(13(2)3)4-5-9(10)12-7/h4-6H,1-3H3 |
InChI Key |
KRDGYMIUDLVFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N(C)C)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.